Dual COX-2/15-LOX Inhibitory Potency: N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-((4-fluorophenyl)thio)butanamide vs. Celecoxib and Standard NSAIDs
The compound demonstrates dual inhibitory activity against COX-2 (IC50 = 0.075 μM) and 15-LOX (IC50 = 1.97 μM) in vitro, a profile not shared by the selective COX-2 inhibitor celecoxib, which lacks 15-LOX activity entirely [1]. The COX-2 potency is comparable to celecoxib (IC50 ≈ 0.04–0.05 μM in similar assays), but the additional 15-LOX inhibition provides a differentiated anti-inflammatory mechanism, potentially reducing the gastrointestinal and cardiovascular liabilities associated with COX-2-selective agents .
| Evidence Dimension | Enzyme inhibition potency (COX-2 and 15-LOX) |
|---|---|
| Target Compound Data | COX-2 IC50 = 0.075 μM; 15-LOX IC50 = 1.97 μM |
| Comparator Or Baseline | Celecoxib: COX-2 IC50 ≈ 0.04–0.05 μM, no 15-LOX activity reported; Diclofenac: dual COX-1/COX-2 inhibitor, no 15-LOX activity |
| Quantified Difference | Target compound provides 15-LOX inhibition (IC50 = 1.97 μM) not present in celecoxib or diclofenac; COX-2 potency approximately 1.5- to 2-fold weaker than celecoxib but with dual-target advantage. |
| Conditions | In vitro enzyme inhibition assays using recombinant human COX-2 and soybean 15-LOX (data aggregated from multiple vendor sources). |
Why This Matters
For anti-inflammatory drug discovery programs, the dual COX-2/15-LOX profile offers a mechanism-based differentiation that cannot be achieved with COX-2-selective agents like celecoxib, making this compound a preferred tool for studying synergistic arachidonic acid pathway blockade.
- [1] PeptideDB. COX-2/15-LOX-IN-4. https://www.peptidedb.com/database/COX-2/15-LOX-IN-4.html (accessed 2026-04-29). View Source
